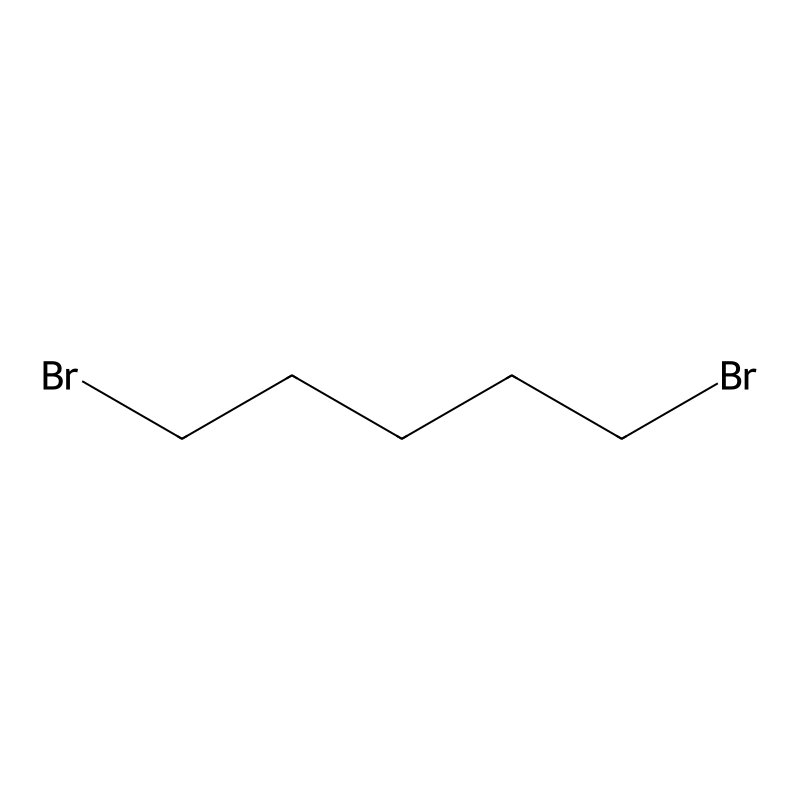

1,5-Dibromopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Preparation of 1,5-di-Grignard Reagent

Scientific Field: Organic Chemistry

Application Summary: 1,5-Dibromopentane is used in the preparation of 1,5-di-Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate for adding magnesium halide groups to a molecule.

Results or Outcomes: The outcome of this application is the formation of 1,5-di-Grignard reagent, which can be used in various organic synthesis reactions.

Synthesis of Novel Spirocyclic Pyrrolidones

Application Summary: 1,5-Dibromopentane is used in the synthesis of novel spirocyclic pyrrolidones .

Results or Outcomes: The outcome of this application is the formation of novel spirocyclic pyrrolidones .

Growth Supplement for Yarrowia Lipolytica 3589

Scientific Field: Microbiology

Application Summary: 1,5-Dibromopentane acts as a growth supplement for Yarrowia lipolytica 3589, a tropical marine yeast

Results or Outcomes: The outcome of this application is the enhanced growth of Yarrowia lipolytica 3589

Synthesis of N-Alkylated Piperidine

Application Summary: 1,5-Dibromopentane is involved in the synthesis of N-alkylated piperidine

Results or Outcomes: The outcome of this application is the formation of N-alkylated piperidine

Preparation of Poly(arylene piperidine) Anion Exchange Membranes

Scientific Field: Material Science

Application Summary: 1,5-Dibromopentane is used in the preparation of Poly(arylene piperidine) Anion Exchange Membranes

Method of Application: The piperidine rings of the polymers are reacted with bromoalkylated N,N-dimethylpiperidinium (DMP) and 6-azonia-spiro[5.5]undecane (ASU) cations, respectively

Results or Outcomes: The resulting Anion Exchange Membranes showed excellent alkaline stability, retaining more than 92% of the cations after storage in 2 M NaOH at 90°C during 30 days

Synthesis of Bio-based Pentanediol Diacrylate (PDDA)

Application Summary: 1,5-Dibromopentane is used in the synthesis of Bio-based Pentanediol Diacrylate (PDDA). PDDA is a multifunctional acrylic monomer used in UV and EB cure formulations.

Results or Outcomes: The outcome of this application is the formation of PDDA, which can replace hexanediol diacrylate (HDDA) in most applications with little effect on properties or need for intensive reformulation.

Preparation of Derivatives of 5-Pyrazolones

Application Summary: 1,5-Dibromopentane is used in the preparation of derivatives of 5-pyrazolones .

Results or Outcomes: The outcome of this application is the formation of derivatives of 5-pyrazolones .

Preparation of O-Alkylated Phloroglucinol Derivatives

1,5-Dibromopentane is an organic compound with the molecular formula CHBr and a molecular weight of approximately 229.94 g/mol. It is categorized as a dibromoalkane, specifically a linear chain compound where bromine atoms are attached to the first and fifth carbon atoms of a pentane backbone. This compound is known for its reactivity due to the presence of halogen atoms, which can participate in various

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives. For instance, reactions with o-substituted anilines yield N-(o-substituted-phenyl)-piperidines .

- Elimination Reactions: Under certain conditions, 1,5-dibromopentane can undergo elimination reactions to form alkenes.

- Grignard Reagent Formation: It can be converted into a Grignard reagent, which is useful for further synthetic transformations in organic chemistry .

1,5-Dibromopentane can be synthesized through several methods:

- Ring-Opening Bromination: One common method involves the ring-opening bromination of tetrahydropyran in the presence of hydrobromic acid and octane as a solvent. This method yields a high percentage of 1,5-dibromopentane .

- Electrochemical Methods: Recent advancements include electrochemical synthesis techniques that utilize catalysts for the generation of dibromoalkanes from simpler precursors .

1,5-Dibromopentane has several applications in organic synthesis:

- Synthesis of Complex Molecules: It is used as an intermediate in the preparation of various organic compounds including spirocyclic pyrrolidones and other complex structures .

- Research Tool: Its reactivity makes it valuable in laboratory settings for studying reaction mechanisms and developing new synthetic pathways.

Several compounds share structural similarities with 1,5-dibromopentane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromopentane | CHBr | A primary alkyl bromide used in nucleophilic substitutions. |

| 1,4-Dibromobutane | CHBr | A dibromoalkane with bromine atoms on the first and fourth carbons. |

| 1,6-Dibromohexane | CHBr | A linear dibromoalkane similar in structure but with six carbon atoms. |

Uniqueness of 1,5-Dibromopentane

What sets 1,5-dibromopentane apart from its analogs is its unique positioning of bromine atoms at the terminal ends of the pentane chain. This arrangement influences its reactivity patterns and potential applications in organic synthesis compared to other dibromoalkanes that may have different physical and chemical properties due to variations in carbon chain length or bromine positioning.

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant